Perfluorooctane

説明

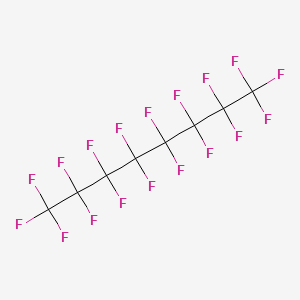

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBRRALBYAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059794 | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-34-6 | |

| Record name | Perfluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Perfluorooctane: Chemical Structure and Properties

Abstract

This compound (PFO), a fully fluorinated derivative of octane, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, including exceptional thermal stability, chemical inertness, and low surface tension, have led to its use in specialized applications ranging from high-voltage electronics to advanced medical procedures. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document distinguishes this compound (C₈F₁₈) from related, more widely discussed compounds such as perfluorooctanoic acid (PFOA) and this compound sulfonate (PFOS), and details relevant experimental methodologies for its analysis.

Chemical Identity and Structure

This compound is a straight-chain fluoroalkane where all hydrogen atoms of the parent hydrocarbon, octane, have been replaced by fluorine atoms.[1][2] This complete fluorination is responsible for its distinct properties.

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane[1]

-

Synonyms: Octadecafluorooctane, Perfluoro-n-octane, n-Perfluorooctane, PF5080[1][2][5][6]

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the molecule's high stability.[7] The fluorine atoms create a dense electron shield around the carbon backbone, protecting it from chemical attack.

| Identifier Type | Value | Source |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [5] |

| InChI | InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | [5] |

| InChIKey | YVBBRRALBYAZBM-UHFFFAOYSA-N | [5] |

Physicochemical Properties

This compound is a colorless, odorless, and dense liquid at room temperature.[2][5][6] Its properties are dominated by the strong C-F bonds and the resulting low intermolecular forces.

| Property | Value | Conditions | Source |

| Molecular Weight | 438.06 g/mol | [1][3] | |

| Appearance | Clear, colorless liquid | Standard | [5] |

| Density | 1.766 g/mL | at 25 °C | [5] |

| Melting Point | -25 °C (248 K) | [5] | |

| Boiling Point | 103-104 °C (376-377 K) | [5] | |

| Solubility in Water | ~10 ppm (insoluble) | [3][5] | |

| Refractive Index | 1.3 | at 20 °C | |

| Vapor Pressure | 1.7 atm (Critical Pressure) | [8] | |

| Thermal Stability | High | [2][6] | |

| Chemical Stability | Highly inert, resistant to acids, bases, and oxidants | [5][7] |

Synthesis and Reactivity

Synthesis Methods

Industrial-scale production of this compound and other perfluorocarbons has historically relied on two main methods:

-

Electrochemical Fluorination (ECF): Also known as the Simons process, this method involves the electrolysis of a hydrocarbon precursor (in this case, a derivative of octane or nonanoic acid) in anhydrous hydrogen fluoride.[5][9] This process results in the substitution of all C-H bonds with C-F bonds. A mixture of linear and branched isomers is typically produced.[10]

-

Fowler Process: This process uses high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), to fluorinate the hydrocarbon vapor at elevated temperatures. The CoF₂ produced is then regenerated by passing fluorine gas over it. This method provides a more controlled fluorination.[5]

Reactivity and Decomposition

This compound is exceptionally non-reactive due to the strength and stability of the C-F bonds.[5][6][7] It is resistant to most chemical agents and does not biodegrade under typical environmental conditions.[11]

While highly stable, thermal decomposition can occur at very high temperatures, such as those found in incinerators.[12] Studies on related PFAS compounds like PFOS and PFOA show that thermal degradation pathways can involve the elimination of HF and the formation of shorter-chain perfluorinated compounds.[13] The complete mineralization of such compounds often requires advanced, high-energy processes.[14][15]

Applications in Research and Development

The unique properties of this compound make it valuable in several high-technology and medical fields.

-

Dielectric Fluids: Its high dielectric strength and thermal stability make it an excellent substitute for insulating oil in high-voltage electronics like transformers and capacitors.[5][6]

-

Heat Transfer Agents: Marketed under trade names like Fluorinert PF-5080, it is used as a heat transfer fluid in demanding applications, including electronics cooling and industrial processes, due to its wide liquid range and inertness.[5][6]

-

Medical Applications:

-

Liquid Ventilation: this compound has been investigated as a breathable fluid for partial liquid ventilation in patients with acute respiratory distress syndrome (ARDS). Its high oxygen and carbon dioxide solubility allows for gas exchange directly in the fluid-filled lung.[5]

-

Ophthalmic Surgery: It is used as a temporary retinal tamponade agent in complex vitreoretinal surgeries to help reattach a detached retina.[3][5]

-

-

Industrial and Laboratory Uses: It serves as a surfactant, lubricant, and solvent in specialized industrial processes and is used as a standard for PFAS testing.[2][6]

Experimental Protocols and Methodologies

The analysis of this compound and other PFAS compounds in environmental or biological matrices requires sensitive and specific analytical techniques due to their low concentrations and potential for matrix interference.

General Analytical Workflow for PFAS Quantification

A common methodology for the quantification of PFAS, including this compound, in water or serum samples involves Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Methodology Outline:

-

Sample Collection: Samples (e.g., water, serum) are collected in polypropylene containers to avoid contamination from other materials like glass, which can adsorb PFAS.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

The sample is passed through an SPE cartridge (e.g., a weak anion exchange or reversed-phase polymer cartridge).[18]

-

Interfering substances from the sample matrix are washed away from the cartridge using a weak solvent.

-

The retained PFAS analytes, including this compound, are then eluted from the cartridge with a stronger solvent like methanol or acetonitrile.[16][18]

-

The eluate is concentrated to a small volume to increase analyte concentration before analysis.

-

-

Instrumental Analysis (LC-MS/MS):

-

The concentrated extract is injected into a High-Performance Liquid Chromatography (HPLC) system.[19]

-

The analytes are separated on a reversed-phase column (e.g., a C18 column).

-

The separated compounds are then introduced into a tandem mass spectrometer, typically using a negative-ion electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for each specific PFAS compound.[17]

-

-

Data Analysis and Quantification:

-

The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of a known concentration of an isotopically labeled internal standard, using a calibration curve.[17]

-

Below is a visualization of this typical experimental workflow.

Workflow for the analysis of this compound in environmental or biological samples.

Safety and Toxicology

This compound itself is considered chemically inert and has low acute toxicity.[5] However, like all PFAS, it is classified as a "forever chemical" because of its extreme persistence in the environment.[20]

It is critical to distinguish this compound (C₈F₁₈) from other 8-carbon perfluorinated compounds that have been extensively studied for their toxicity, such as:

-

Perfluorooctanoic Acid (PFOA): A perfluorinated carboxylic acid (C₇F₁₅COOH) that has been linked to various adverse health effects, including liver toxicity, developmental issues, and cancer.[21][22][23]

-

This compound Sulfonate (PFOS): A perfluorinated sulfonic acid (C₈F₁₇SO₃H) that is also persistent, bioaccumulative, and associated with developmental, reproductive, and systemic effects.[9][20][22]

While this compound does not possess the functional acid groups of PFOA and PFOS, its environmental persistence warrants careful handling and disposal to minimize environmental release.[6]

Conclusion

This compound is a highly stable fluorocarbon with a unique set of properties that make it indispensable in several specialized technological and medical applications. Its chemical inertness, thermal stability, and low surface tension are its defining features. While it is a valuable compound, its identity as a PFAS necessitates an awareness of its environmental persistence. A clear understanding of its structure and properties, as distinct from other PFAS like PFOA and PFOS, is essential for its responsible use in research, development, and industrial applications.

References

- 1. This compound | C8F18 | CID 9387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 307-34-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 307-34-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. This compound [stenutz.eu]

- 9. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Review of Physical and Chemical Properties of Perfluorooctanyl sulphonate (PFOS) with Respect to its Potential Contamination on the Environment | Scientific.Net [scientific.net]

- 12. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 15. The degradation mechanisms of perfluorooctanoic acid (PFOA) and this compound sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. wwwn.cdc.gov [wwwn.cdc.gov]

- 18. researchgate.net [researchgate.net]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 22. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]

Perfluorooctane: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctane (C₈F₁₈), also known as octadecafluorooctane, is a synthetic fluorocarbon compound that has garnered significant interest across various scientific and industrial domains. Its unique properties, stemming from the complete substitution of hydrogen atoms with fluorine atoms on an octane backbone, render it chemically inert and thermally stable. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of analytical techniques for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

The distinct physical and chemical properties of this compound are primarily attributed to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. These characteristics result in a molecule with low polarizability and weak intermolecular forces.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₈F₁₈ | - |

| Molar Mass | 438.06 | g/mol |

| Appearance | Clear, colorless liquid | - |

| Density | 1.766[1][2] | g/mL at 25 °C |

| Boiling Point | 103-104[1][2] | °C |

| Melting Point | -25[1][2] | °C |

| Vapor Pressure | 30 | hPa at 25 °C |

| Solubility in Water | 10[2] | ppm |

| Refractive Index | 1.3 | n20/D |

| Thermal Stability | High | - |

| Chemical Inertness | Very High | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, based on established international standards.

Determination of Boiling Point (Adapted from OECD Guideline 103)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. This method involves heating the liquid and observing the temperature at which boiling occurs.

Apparatus:

-

A round-bottom flask with a side arm.

-

A condenser.

-

A calibrated thermometer or thermocouple.

-

A heating mantle or oil bath.

-

Boiling chips.

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the apparatus with the thermometer positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor.

-

Connect the condenser to the flask and ensure a gentle flow of cooling water.

-

Gradually heat the flask using the heating mantle or oil bath.

-

Record the temperature at which the liquid begins to boil vigorously and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure (101.3 kPa).

Determination of Melting Point (Adapted from OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs at a sharp, well-defined temperature.

Apparatus:

-

A capillary tube.

-

A melting point apparatus with a calibrated thermometer or digital temperature sensor and a means of controlled heating.

-

A sample of frozen this compound.

Procedure:

-

Freeze a small sample of this compound.

-

Introduce the solid this compound into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range. For a pure substance like this compound, this range should be narrow.

Determination of Density (Adapted from OECD Guideline 109)

Principle: Density is the mass per unit volume of a substance. This can be determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

A pycnometer (a small glass flask with a ground-glass stopper having a capillary tube).

-

An analytical balance.

-

A constant temperature bath.

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary and dry the outside of the pycnometer.

-

Determine the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process to determine the mass of the pycnometer filled with this compound (m₃).

-

The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Vapor Pressure (Adapted from OECD Guideline 104)

Principle: The vapor pressure of a liquid at a particular temperature is a measure of its tendency to evaporate. The gas saturation method is suitable for substances with low vapor pressures.

Apparatus:

-

A thermostatically controlled chamber.

-

A sample boat or vessel to hold the this compound.

-

A system for passing a slow, controlled stream of an inert gas (e.g., nitrogen) over the sample.

-

A trapping system (e.g., sorbent tubes) to capture the vaporized this compound.

-

An analytical method (e.g., GC-MS) to quantify the amount of trapped substance.

Procedure:

-

Place a known amount of this compound in the sample boat within the thermostatically controlled chamber set to a specific temperature.

-

Pass a slow, measured flow of inert gas over the sample for a known period.

-

The vaporized this compound is carried by the gas stream and captured in the trapping system.

-

Quantify the amount of this compound in the trap using a suitable analytical technique.

-

The vapor pressure (P) can be calculated using the ideal gas law, based on the mass of substance collected, the volume of gas passed, and the temperature.

Determination of Water Solubility (Adapted from OECD Guideline 105)

Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.

Apparatus:

-

A flask with a stirrer.

-

A constant temperature bath.

-

A filtration or centrifugation system to separate undissolved substance.

-

An analytical method to determine the concentration of this compound in the aqueous phase.

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to separate the excess, undissolved this compound.

-

Carefully take a sample of the aqueous phase, ensuring no undissolved droplets are included. This may require centrifugation or filtration.

-

Determine the concentration of this compound in the aqueous sample using a sensitive analytical method such as GC-MS or LC-MS/MS.

-

The measured concentration represents the water solubility at that temperature.

Analytical Methodologies

The quantification of this compound, particularly at trace levels in various matrices, requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. The separated compounds are then detected and identified by a mass spectrometer. Due to the volatility of this compound, GC-MS is a suitable analytical method.

Sample Preparation:

-

Liquid Samples (e.g., water): Liquid-liquid extraction with a suitable organic solvent (e.g., hexane) or solid-phase extraction (SPE) using a sorbent that retains this compound can be used to extract and concentrate the analyte.

-

Solid Samples: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent may be necessary.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer phase).

-

Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.

-

Mass Spectrometer: Quadrupole, ion trap, or time-of-flight (TOF) analyzer. Electron ionization (EI) is a common ionization technique.

Typical GC-MS Parameters:

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), ramp to a high temperature (e.g., 250 °C) to elute this compound.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. MS/MS provides high selectivity and sensitivity for detection. While this compound is volatile, LC-MS/MS can also be used, especially when analyzing for a broader range of per- and polyfluoroalkyl substances (PFAS) simultaneously.

Sample Preparation: Similar to GC-MS, sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or other suitable reversed-phase column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its ability to perform Selected Reaction Monitoring (SRM), which provides excellent selectivity.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for PFAS analysis.

Typical LC-MS/MS Parameters:

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium acetate.

-

Flow Rate: Dependent on the column dimensions.

-

MS/MS Detection: SRM mode, monitoring specific precursor-to-product ion transitions for this compound.

References

An In-depth Technical Guide to the Solubility of Perfluorooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of perfluorooctane (C₈F₁₈) in a range of common organic solvents. Due to its unique physicochemical properties, including high chemical and thermal stability, low surface tension, and its both hydrophobic and lipophobic nature, understanding the solubility of this compound is critical for its application in various fields, including as a reaction medium, for heat transfer, and in biomedical applications. This document compiles available quantitative solubility data, details relevant experimental protocols for determining liquid-liquid equilibria, and presents a logical workflow for solubility determination.

Quantitative Solubility of this compound in Organic Solvents

This compound exhibits limited solubility in most organic solvents, a characteristic attributed to the weak intermolecular interactions between fluorocarbon and hydrocarbon molecules. The solubility is highly dependent on the nature of the solvent and the temperature. Below are tables summarizing the available quantitative data on the solubility and miscibility of this compound in various organic solvents.

Table 1: Solubility of this compound in Alkanes

| Solvent | Temperature (°C) | Solubility of this compound (Mole Fraction) | Upper Critical Solution Temperature (UCST) (°C) |

| n-Hexane | 25 | 0.28 (approx.) | 34-37[1] |

| n-Heptane | 25 | 0.35 (approx.) | 44.5 |

| n-Octane | 25 | Immiscible | 52.2 |

| n-Nonane | 25 | Immiscible | 58.7 |

Table 2: Solubility of this compound in Aromatic Hydrocarbons

| Solvent | Temperature (°C) | Solubility of this compound | Notes |

| Benzene | 25 | 5.9 g / 100 g solvent (for a similar perfluorocarbon) | Data for a C10 perfluorocarbon; this compound is expected to have similar limited solubility.[1] |

| Toluene | Not specified | Limited miscibility; forms emulsions | Complete miscibility is achieved only at elevated temperatures.[2] |

Table 3: Solubility of this compound in Alcohols, Ketones, and Ethers

| Solvent | Temperature (°C) | Solubility of this compound (g / 100 g solvent) | Notes |

| Methanol | 25 | 2.5 (for a similar perfluorocarbon) | Data for perfluoro(methylcyclohexane); this compound is expected to have low solubility.[1] |

| Ethanol | 25 | 1.9 (for a similar perfluorocarbon) | Data for perfluoro(methylcyclohexane); this compound is expected to have low solubility.[1] |

| Acetone | 25 | 3.7 (for a similar perfluorocarbon) | Data for perfluoro(methylcyclohexane); this compound is expected to have low solubility.[1] |

| Diethyl Ether | 25 | Miscible (for perfluoropentane) | This compound may exhibit different behavior due to its longer carbon chain.[1] |

Experimental Protocols for Determining this compound Solubility

The determination of liquid-liquid equilibria (LLE), which governs the solubility of this compound in organic solvents, can be accomplished through several experimental techniques. The choice of method depends on factors such as the expected solubility range, the volatility of the components, and the required precision.

Static Analytic Method

The static analytic method is a precise technique for determining the composition of two liquid phases in equilibrium at a constant temperature and pressure.

Methodology:

-

Sample Preparation: A mixture of this compound and the organic solvent of a known overall composition is prepared in a thermostatted equilibrium cell.

-

Equilibration: The mixture is vigorously agitated (e.g., using a magnetic stirrer) for a sufficient time to reach equilibrium. The agitation is then stopped, and the two liquid phases are allowed to separate completely.

-

Sampling: Once the phases are well-defined, a small sample is carefully withdrawn from each phase using a syringe or a specialized sampling device. It is crucial to avoid cross-contamination between the phases during sampling.

-

Composition Analysis: The composition of each phase is determined using an appropriate analytical technique. Gas chromatography (GC) is a common and effective method for analyzing mixtures of perfluorocarbons and organic solvents. A calibration curve for known concentrations of this compound in the solvent is prepared beforehand to quantify the results.

-

Data Reporting: The compositions of the two liquid phases in equilibrium are reported at the specified temperature and pressure.

Synthetic Method (Cloud Point Determination)

The synthetic method involves preparing a series of mixtures with known compositions and observing the temperature at which phase separation occurs upon cooling (the cloud point). This method is particularly useful for determining the upper critical solution temperature (UCST).

Methodology:

-

Sample Preparation: A series of mixtures of this compound and the organic solvent with precisely known compositions are prepared in sealed, transparent tubes.

-

Heating and Observation: Each tube is slowly heated in a thermostatted bath until a single homogeneous phase is observed.

-

Cooling and Cloud Point Detection: The clear solution is then slowly cooled while being stirred. The temperature at which the solution becomes turbid or cloudy, indicating the formation of a second phase, is recorded as the cloud point. This can be observed visually or with an automated optical system.

-

Phase Diagram Construction: By plotting the cloud point temperatures against the corresponding compositions, the liquid-liquid coexistence curve (binodal curve) can be constructed. The peak of this curve represents the upper critical solution temperature (UCST) and the critical composition.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the determination and analysis of this compound solubility in an organic solvent.

References

Biocompatibility of Perfluorooctane for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctane (PFO), a high-density, chemically inert, and immiscible liquid, has found significant application in ophthalmology as an intraoperative tool. Beyond its established use in vitreoretinal surgery, its potential for other in vivo applications necessitates a thorough understanding of its systemic biocompatibility. This technical guide provides a comprehensive overview of the current knowledge on the in vivo biocompatibility of this compound, drawing distinctions from the more extensively studied but structurally different this compound sulfonate (PFOS). This document summarizes key toxicological and inflammatory responses, details relevant experimental protocols, and presents signaling pathways potentially involved in the biological response to perfluorocarbons. All quantitative data from cited studies are presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound Biocompatibility

This compound (C₈F₁₈) is a member of the perfluorocarbon (PFC) family, characterized by a carbon backbone fully saturated with fluorine atoms. This unique chemical structure imparts high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity. While these properties are advantageous for various biomedical applications, including as oxygen carriers and in liquid ventilation, they also pose challenges in predicting their interaction with biological systems.

It is crucial to differentiate this compound (PFO) from this compound sulfonate (PFOS). While both are eight-carbon perfluorinated compounds, PFOS contains a sulfonate group that imparts distinct physicochemical and toxicological properties. A vast body of research exists on the toxicity of PFOS, which has been associated with various adverse health effects, including hepatotoxicity, immunotoxicity, and neurotoxicity[1][2][3]. In contrast, the systemic biocompatibility of pure this compound for in vivo applications beyond the eye is less well-documented. This guide will focus on the available data for PFO and related, medically relevant perfluorocarbons to provide a comprehensive safety and biocompatibility profile.

In Vivo Toxicological Profile

The systemic toxicity of this compound has not been as extensively studied as that of PFOS or PFOA. However, insights can be gleaned from studies on perfluorocarbon-based oxygen carriers and other medically applied PFCs.

Acute and Systemic Toxicity

Studies on perfluorocarbon emulsions administered intravenously have shown that these compounds are generally considered biologically inert, with low potential for metabolic degradation[4]. The primary mechanism of clearance from the blood is through phagocytosis by the reticuloendothelial system (RES), with subsequent elimination via the lungs in expired air[4][5].

While no specific intravenous LD50 for this compound in rodents was found in the literature, studies on related compounds provide some context. For instance, the oral LD50 for ammonium perfluorooctanoate in rats is 540 mg/kg[6]. It is important to note that the route of administration and formulation (e.g., as an emulsion) significantly impact the toxicological profile.

Histopathological examination of organs following the administration of perfluorocarbons is a critical component of biocompatibility assessment. In a study involving topical application of PFOS in mice, significant histopathological alterations were observed in the liver, including hepatocellular hypertrophy[1]. While this data is for PFOS, it highlights the liver as a potential target organ for perfluorinated compounds. A foreign body response, consisting primarily of macrophages, has been observed within the vitreous cavity of human eyes with postoperative perfluoro-n-octane, becoming clinically apparent 7 to 10 days after placement[7].

Hemocompatibility

The interaction of this compound with blood components is a critical aspect of its biocompatibility for any application involving systemic exposure. Perfluorocarbon emulsions have been shown to activate the complement system, which can lead to adverse inflammatory reactions[8][9][10]. This activation is thought to proceed via the alternative pathway and can be influenced by the emulsifying agent used in the formulation[8][10].

Table 1: Summary of In Vivo Toxicological Data for this compound and Related Compounds

| Compound | Animal Model | Route of Administration | Key Findings | Reference |

| This compound (PFO) | Human (clinical) | Intraocular | Foreign body response with macrophage accumulation. | [7] |

| Perfluorocarbon Emulsion (Fluosol-DA) | Rabbit | Intravenous | Hypoxemia, neutropenia, thrombocytopenia, pulmonary leukostasis, complement activation. | [8] |

| Perfluorocarbon Emulsion (Fluosol) | Human (clinical) | Intravenous | In vivo complement activation. | [9] |

| This compound Sulfonate (PFOS) | Mouse | Topical | Hepatocellular hypertrophy. | [1] |

| Ammonium Perfluorooctanoate | Rat | Oral | LD50: 540 mg/kg; Liver is the target organ. | [6] |

Inflammatory and Immune Response

The introduction of any foreign material into the body can elicit an inflammatory and immune response. For perfluorocarbons, this response is often linked to the activation of the complement system and interactions with leukocytes.

Complement Activation

As mentioned previously, perfluorocarbon emulsions can activate the complement cascade, leading to the generation of anaphylatoxins such as C3a and C5a[8][9]. These molecules can trigger a range of inflammatory responses, including the aggregation of polymorphonuclear leukocytes (PMNs), which can lead to pulmonary leukostasis and subsequent respiratory distress[8]. The emulsifying agent used in the formulation of the perfluorocarbon plays a significant role in the degree of complement activation[10].

Leukocyte Interaction

The interaction of perfluorocarbons with leukocytes is a key aspect of the inflammatory response. In vitro studies have shown that perfluorinated compounds can affect the function of human leukocytes, including natural killer cell activity and the release of pro-inflammatory cytokines like TNF-α and IL-6[10]. The foreign body response observed with intraocular this compound, characterized by the accumulation of macrophages, further underscores the interaction of these materials with the immune system[7].

Experimental Protocols for In Vivo Biocompatibility Assessment

The evaluation of the in vivo biocompatibility of this compound should follow established guidelines, such as the ISO 10993 series of standards for the biological evaluation of medical devices[11][12][13][14][15]. These standards provide a framework for assessing various aspects of biocompatibility, including systemic toxicity, irritation, and hemocompatibility.

Systemic Toxicity Studies (ISO 10993-11)

Systemic toxicity studies are designed to evaluate the potential for a substance to cause toxicity in target organs and tissues distant from the site of administration[12].

-

Animal Model: Typically rodents (mice or rats) are used[12].

-

Route of Administration: The most clinically relevant route should be chosen. For potential systemic applications of PFO, intravenous administration of an emulsified form would be appropriate[12].

-

Study Duration: Studies can be acute (up to 24 hours), subacute (14-28 days), subchronic, or chronic, depending on the intended duration of exposure[11].

-

Endpoints:

-

Clinical Observations: Daily monitoring for signs of toxicity, changes in body weight, and food/water consumption[16].

-

Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on blood cells, liver function (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine)[8].

-

Gross Necropsy and Organ Weights: Examination of all major organs at the end of the study and measurement of the weights of key organs (e.g., liver, kidneys, spleen, thymus)[1].

-

Histopathology: Microscopic examination of fixed organ tissues to identify any pathological changes[1][17].

-

Hemocompatibility Assays

-

Hemolysis Assay (In Vitro): This assay determines the potential of a material to damage red blood cells.

-

Protocol: Fresh red blood cells are incubated with different concentrations of the test material (e.g., PFO emulsion). The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to positive (water) and negative (saline) controls[18][19]. The hemolytic ratio is calculated as: (ODtest - ODnegative control) / (ODpositive control - ODnegative control) x 100%[18].

-

-

Complement Activation Assay (In Vitro): This assay measures the activation of the complement system.

-

In Vivo Thrombosis Assessment: Animal models can be used to evaluate the thrombogenic potential of a material.

-

Protocol: The test material is administered intravenously to an animal model (e.g., rabbit or rat). Blood samples are collected at various time points to measure coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) and platelet counts[6]. Histological examination of major organs can also be performed to look for evidence of thrombus formation.

-

Signaling Pathways in Perfluorocarbon Biocompatibility

The specific signaling pathways modulated by this compound in vivo are not well-defined in the current literature. However, research on PFOS and other perfluorinated compounds provides insights into potential mechanisms of interaction with cellular signaling.

Inflammatory Signaling Pathways

Exposure to perfluorinated compounds has been shown to activate inflammatory signaling pathways. For example, PFOS can induce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6[21]. The activation of the AIM2 inflammasome by PFOS has been identified as a key mechanism for triggering IL-1β secretion and pyroptosis[21]. This process involves the release of mitochondrial DNA, which is recognized by the AIM2 receptor[21]. Furthermore, the Ras/Rap signaling pathway has been implicated in PFOS-induced lung injury, with upregulation of key genes in this pathway leading to increased expression of downstream inflammatory mediators.

Other Potential Signaling Pathways

While direct evidence for PFO is lacking, studies on other perfluorinated compounds suggest that they may interact with various nuclear receptors and signaling pathways that regulate metabolism and cellular proliferation. These include peroxisome proliferator-activated receptors (PPARs) and pathways involving mitogen-activated protein kinases (MAPKs)[22][23][24][25]. The relevance of these pathways to the in vivo biocompatibility of this compound requires further investigation.

Conclusion and Future Directions

This compound demonstrates a generally favorable biocompatibility profile, particularly in its established role in ophthalmology. Its chemical inertness and low potential for metabolism contribute to its low systemic toxicity. However, this guide highlights a significant knowledge gap regarding the systemic in vivo biocompatibility of this compound, especially when compared to the extensive data available for PFOS and PFOA.

Future research should focus on:

-

Systemic Toxicity Studies: Conducting comprehensive in vivo studies following ISO 10993 guidelines to determine key toxicological parameters such as LD50 and No-Observed-Adverse-Effect Level (NOAEL) for intravenously administered this compound emulsions.

-

Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to better understand its interaction with biological systems at a molecular level.

-

Long-Term Biocompatibility: Evaluating the long-term effects of retained this compound in various tissues to assess the potential for chronic inflammation or other adverse reactions.

-

Formulation Effects: Characterizing how different emulsifying agents and particle sizes in this compound formulations impact their biocompatibility profile, particularly in relation to complement activation and inflammatory responses.

By addressing these research gaps, a more complete understanding of the in vivo biocompatibility of this compound can be achieved, paving the way for its safe and effective use in a broader range of medical applications.

References

- 1. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and this compound sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ee.hnu.edu.cn [ee.hnu.edu.cn]

- 3. Assessing the human health risks of this compound sulfonate by in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Frontiers | Perfluorocarbons: A perspective of theranostic applications and challenges [frontiersin.org]

- 6. Thrombin-inhibiting perfluorocarbon nanoparticles provide a novel strategy for the treatment and magnetic resonance imaging of acute thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Foreign body response within postoperative perfluoro-N-octane for retinal detachment repair: clinical features, grading system, and histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of plasma complement by perfluorocarbon artificial blood: probable mechanism of adverse pulmonary reactions in treated patients and rationale for corticosteroids prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complement activation by artificial blood substitute Fluosol: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Limitation of complement activation by perfluorocarbon emulsions: superiority of lecithin-emulsified preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. measurlabs.com [measurlabs.com]

- 12. mddionline.com [mddionline.com]

- 13. medinstitute.com [medinstitute.com]

- 14. mdcpp.com [mdcpp.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. mdpi.com [mdpi.com]

- 17. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced oxygen delivery induced by perfluorocarbon emulsions in capillary tube oxygenators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo biocompatibility of porous silicon biomaterials for drug delivery to the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Signaling Pathways Driving Aberrant Splicing in Cancer Cells [mdpi.com]

In Vitro Cytotoxicity Assessment of Perfluorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity assessment of Perfluorooctane (PFOA), a persistent environmental contaminant of significant toxicological concern. This document details the experimental protocols for key cytotoxicity assays, summarizes quantitative data from various studies, and illustrates the molecular pathways implicated in PFOA-induced cell death.

Introduction to this compound (PFOA) Cytotoxicity

Perfluorooctanoic acid (PFOA) is a synthetic perfluoroalkyl substance that has been widely used in various industrial and consumer products. Due to its chemical stability, PFOA is highly persistent in the environment and bioaccumulates in living organisms, including humans. A growing body of evidence from in vitro studies has demonstrated the cytotoxic effects of PFOA across a range of cell types, including hepatic, renal, embryonic, and reproductive cells. The primary mechanisms underlying PFOA-induced cytotoxicity involve the induction of oxidative stress and apoptosis.[1][2][3]

Quantitative Assessment of PFOA Cytotoxicity

The cytotoxic potential of PFOA has been evaluated in numerous studies using various cell lines and endpoints. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following tables summarize the reported IC50 values and other quantitative cytotoxicity data for PFOA in different in vitro models.

Table 1: IC50 Values of PFOA in Various Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| HepG2 (Human Hepatocarcinoma) | MTT | 24 hours | 235.74 µmol/L | [3] |

| L02 (Human Liver Cell Line) | Not Specified | Not Specified | > 150 µM | [4] |

| MIHA (Human Liver Cell Line) | Not Specified | Not Specified | > 150 µM | [4] |

| Vero (Monkey Kidney Epithelial) | Not Specified | Not Specified | Cytotoxicity evident > 50 µM | [1] |

| KGN (Human Granulosa-like Tumor) | Not Specified | 24 hours | Reduced viability at 30 µM and 100 µM | [5] |

| HGrC1 (Human Granulosa) | Not Specified | Not Specified | Cytotoxic at 100 µM | [5] |

Table 2: Observed Cytotoxic Effects of PFOA at Various Concentrations

| Cell Line | Concentration | Effect | Reference |

| Primary Tilapia Hepatocytes | 1 - 30 mg/L | Dose-dependent decrease in cell viability | [2] |

| L02 and MIHA cells | 62.5 - 500 µg/mL | Dose-dependent reduction in viability, apoptosis, and mitochondrial damage | [4] |

| HeLa and HaCaT cells | Not Specified | Impaired growth and plasma membrane destabilization | [6] |

| Bovine Granulosa Cells | Up to 40 µM | No significant change in live cell number, but reduced metabolic activity | [5] |

| Human T-cells (Jurkat) | Not Specified | No significant impact on IL-2 production | [7] |

Key Signaling Pathways in PFOA-Induced Cytotoxicity

In vitro studies have identified several key signaling pathways that are modulated by PFOA, leading to cellular damage and death. The primary mechanisms involve the induction of oxidative stress, which subsequently triggers apoptotic pathways.

Oxidative Stress and Apoptosis

PFOA exposure has been consistently shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1][2][4][8] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA. The increased oxidative stress is a key trigger for the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases, ultimately leading to programmed cell death.[2][9]

Figure 1: PFOA-induced oxidative stress leading to apoptosis.

AKT/GSK3β/β-Catenin Pathway

Recent studies have implicated the disruption of the AKT/GSK3β/β-catenin signaling pathway in PFOA-induced hepatotoxicity. PFOA has been shown to suppress the phosphorylation of AKT, which in turn affects the downstream signaling cascade involving GSK3β and β-catenin, contributing to ferroptosis, a form of iron-dependent programmed cell death.

Figure 2: PFOA-mediated disruption of the AKT/GSK3β/β-catenin pathway.

SIRT1/FOXO1-SOD2 Pathway

In human granulosa cells, PFOA has been found to induce apoptosis by downregulating the SIRT1/FOXO1-SOD2 signaling pathway. This pathway is crucial for mitochondrial antioxidant capacity, and its inhibition by PFOA leads to impaired mitochondrial function and subsequent cell death.

Figure 3: PFOA-induced downregulation of the SIRT1/FOXO1-SOD2 pathway.

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to assess the cytotoxicity of PFOA. The following sections provide detailed methodologies for some of the most commonly used assays.

General Experimental Workflow

The assessment of PFOA cytotoxicity typically follows a standardized workflow, from cell culture and treatment to data acquisition and analysis.

Figure 4: General experimental workflow for assessing PFOA cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of PFOA for the desired exposure time (e.g., 24, 48 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity and loss of membrane integrity.

-

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

Protocol:

-

Seed cells in a 96-well plate and treat with PFOA as described for the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.

-

Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cytotoxicity is calculated based on the LDH activity in treated cells relative to control cells (spontaneous release) and completely lysed cells (maximum release).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Culture and treat cells with PFOA.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

The cell populations are quantified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol:

-

Culture cells in a suitable format (e.g., 96-well plate, culture dish).

-

Treat cells with PFOA for the desired time.

-

Load the cells with DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.

-

The increase in fluorescence in PFOA-treated cells compared to control cells indicates an increase in ROS production.

-

Conclusion

The in vitro assessment of PFOA cytotoxicity is crucial for understanding its potential health risks. This technical guide has provided an overview of the quantitative data, key signaling pathways, and detailed experimental protocols used in these assessments. The evidence strongly indicates that PFOA induces cytotoxicity in a variety of cell types, primarily through the induction of oxidative stress and apoptosis. The disruption of specific signaling pathways, such as AKT/GSK3β/β-catenin and SIRT1/FOXO1-SOD2, provides further insight into the molecular mechanisms of PFOA toxicity. The standardized protocols presented here offer a robust framework for researchers and drug development professionals to evaluate the cytotoxic potential of PFOA and other related compounds.

References

- 1. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorooctanoic acid (PFOA) induces apoptosis by disrupting mitochondrial function via the SIRT1/FOXO1-SOD2 pathway in human granulosa cells: Implications for PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of in vitro cytotoxicity, estrogenicity and anti-estrogenicity of triclosan, this compound sulfonate and perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorooctane Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of perfluorooctanoic acid (PFOA) degradation. PFOA, a persistent and bioaccumulative environmental contaminant, presents significant challenges for remediation. This document details the primary degradation pathways—photochemical, sonochemical, electrochemical, thermal, and microbial—and their associated byproducts. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for seminal research are provided, and all signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Photochemical Degradation of PFOA

Photochemical degradation involves the use of light energy, often in the presence of a photocatalyst, to break down PFOA. This process typically proceeds through a series of radical-induced reactions, leading to the stepwise shortening of the perfluoroalkyl chain.

The primary mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), which attack the carboxyl group of PFOA.[1][2] This initiates a decarboxylation process, forming a perfluoroheptyl radical (•C₇F₁₅).[1][2] Subsequent reactions with water or hydroxyl radicals lead to the formation of unstable alcohols that eliminate hydrogen fluoride (HF) and hydrolyze to form shorter-chain perfluorocarboxylic acids (PFCAs).[3] This process repeats, progressively shortening the carbon chain.

Byproducts: The main byproducts of photochemical PFOA degradation are a series of shorter-chain PFCAs, including perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA).[3][4] Ultimately, complete mineralization can lead to the formation of fluoride ions (F⁻) and carbon dioxide (CO₂).[4]

Quantitative Data Summary: Photochemical Degradation of PFOA

| Catalyst/System | Light Source (Wavelength) | Initial PFOA Conc. | Reaction Time (h) | Degradation Efficiency (%) | Defluorination Efficiency (%) | Key Byproducts | Reference |

| UV/S₂O₈²⁻ | UV | - | - | High | High | Shorter-chain PFCAs | [3] |

| TiO₂ | UV | 4 mM | 4 | High | Lower than degradation | Shorter-chain PFCAs | [3] |

| ZnO | UV | - | - | - | - | Shorter-chain PFCAs | [4] |

| KI | 15 W UV (240 nm) | - | 6 | 93.9 | - | Shorter-chain PFCAs | [4] |

| Fe³⁺ | UV | - | - | - | - | C₆F₁₃COOH, HCOOH, F⁻ | [1] |

Experimental Protocol: Photocatalytic Degradation of PFOA using TiO₂

This protocol is based on a typical experimental setup for the photocatalytic degradation of PFOA.

1. Materials and Reagents:

- Perfluorooctanoic acid (PFOA) standard

- Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

- Deionized water

- Perchloric acid (HClO₄) or Sodium hydroxide (NaOH) for pH adjustment

- Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

- Magnetic stirrer

- Syringe filters (0.22 µm)

- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system for PFOA and byproduct analysis

- Ion chromatograph for fluoride analysis

2. Experimental Procedure:

- Prepare a stock solution of PFOA in deionized water.

- In the photoreactor, prepare the reaction suspension by adding the desired amount of TiO₂ photocatalyst to a known volume of deionized water.

- Add a specific aliquot of the PFOA stock solution to the reactor to achieve the target initial concentration.

- Adjust the pH of the suspension to the desired value using HClO₄ or NaOH.

- Purge the suspension with a gas (e.g., air or argon) for a set period to achieve desired atmospheric conditions and ensure saturation.

- Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature, often using a cooling water jacket.

- Continuously stir the suspension to ensure homogeneity.

- At predetermined time intervals, withdraw aliquots of the suspension.

- Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.

- Analyze the filtrate for the concentration of PFOA and its degradation byproducts using HPLC-MS/MS.

- Analyze the filtrate for the concentration of fluoride ions using an ion chromatograph.

Diagrams:

Caption: General pathway for photochemical degradation of PFOA.

Sonochemical Degradation of PFOA

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of PFOA molecules at the bubble-water interface.

The primary mechanism is pyrolysis, where the high temperatures at the bubble interface cause the cleavage of the C-C bond between the carboxylic group and the perfluoroalkyl chain, as well as the C-F bonds.[5] This process does not primarily rely on hydroxyl radicals, although they are generated during sonolysis.[5]

Byproducts: Similar to photochemical degradation, sonochemical treatment of PFOA produces a series of shorter-chain PFCAs.[6] Complete mineralization results in fluoride ions, carbon monoxide, and carbon dioxide.[7]

Quantitative Data Summary: Sonochemical Degradation of PFOA

| Frequency (kHz) | Initial PFOA Conc. (mg/L) | Reaction Time (h) | Degradation Efficiency (%) | Defluorination Efficiency (%) | Key Byproducts | Reference |

| 200 | 10 | 0.37 (t₁/₂) | - | - | Shorter-chain PFCAs | [5] |

| 575 - 1132 | ~0.05 | 8 | >97 | 63 | PFBA, PFHxA, and other shorter-chain PFCAs | [3] |

| 700 | 2.49 | 5 | 99 | - | F⁻ | [8] |

Experimental Protocol: Sonochemical Degradation of PFOA

This protocol outlines a typical procedure for the sonochemical degradation of PFOA in an aqueous solution.

1. Materials and Reagents:

- Perfluorooctanoic acid (PFOA)

- Deionized water

- Argon or other sparging gas

- Ultrasonic reactor with a high-frequency transducer

- Temperature control system (e.g., water bath)

- Sample collection vials

- Analytical instrumentation (HPLC-MS/MS, Ion Chromatography)

2. Experimental Procedure:

- Prepare a solution of PFOA in deionized water at the desired concentration.

- Transfer a known volume of the PFOA solution into the ultrasonic reactor.

- Sparge the solution with a selected gas (e.g., argon) for a specified time to saturate the liquid and remove dissolved air.

- Set the ultrasonic frequency and power output of the transducer.

- Maintain the temperature of the solution using a circulating water bath.

- Initiate sonication and start the timer.

- Collect samples at regular intervals throughout the experiment.

- Analyze the samples for PFOA concentration and the formation of shorter-chain PFCAs using HPLC-MS/MS.

- Measure the fluoride ion concentration in the samples using an ion chromatograph to determine the extent of defluorination.

Diagrams:

Caption: Experimental workflow for sonochemical degradation of PFOA.

Electrochemical Degradation of PFOA

Electrochemical oxidation is a promising technology for PFOA degradation, utilizing an electric current to drive oxidation reactions at an anode surface. The choice of anode material is critical, with boron-doped diamond (BDD) and certain mixed metal oxide anodes showing high efficacy.

The degradation can occur through direct electron transfer from the PFOA molecule to the anode, or indirectly via electrochemically generated reactive species like hydroxyl radicals.[9] The direct electron transfer mechanism is often considered dominant for PFOA, leading to decarboxylation and the formation of a perfluoroheptyl radical.[9] This radical then undergoes further reactions, leading to the stepwise removal of CF₂ units.

Byproducts: The primary byproducts are shorter-chain PFCAs, such as PFHpA, PFHxA, PFPeA, and PFBA.[9] Complete mineralization yields fluoride ions and CO₂.

Quantitative Data Summary: Electrochemical Degradation of PFOA

| Anode Material | Initial PFOA Conc. (mg/L) | Reaction Time (h) | Degradation Efficiency (%) | Key Byproducts | Reference |

| Ti/SnO₂-Sb₂O₅-Bi₂O₃ | - | - | 89.8 | C₆F₁₃COO⁻, C₅F₁₁COO⁻, C₄F₉COO⁻, C₃F₇COO⁻ | [9] |

| BDD | - | - | 98.0 | Shorter-chain PFCAs | [9] |

| Ti/SnO₂-Sb-Bi | 100 | 2 | >99 | Shorter-chain PFCAs | [10] |

Experimental Protocol: Electrochemical Oxidation of PFOA

This protocol describes a general procedure for the electrochemical degradation of PFOA in a laboratory setting.

1. Materials and Reagents:

- Perfluorooctanoic acid (PFOA)

- Supporting electrolyte (e.g., Na₂SO₄ or NaClO₄)

- Deionized water

- Electrochemical cell/reactor

- Anode (e.g., BDD, Ti/SnO₂-Sb) and cathode (e.g., stainless steel)

- DC power supply

- Magnetic stirrer or recirculation pump

- Analytical instrumentation (HPLC-MS/MS, Ion Chromatography)

2. Experimental Procedure:

- Prepare an aqueous solution of PFOA containing the supporting electrolyte at the desired concentrations.

- Assemble the electrochemical cell with the anode and cathode, ensuring a fixed distance between them.

- Fill the cell with the PFOA solution.

- Connect the electrodes to the DC power supply.

- Set the desired current density or potential.

- Begin the electrolysis and start the timer.

- Ensure continuous mixing of the solution using a magnetic stirrer or by recirculating the solution through the reactor.

- Collect samples from the reactor at specific time points.

- Analyze the samples for the concentration of PFOA and its degradation byproducts using HPLC-MS/MS.

- Determine the fluoride concentration using an ion chromatograph.

Diagrams:

Caption: Mechanism of electrochemical degradation of PFOA.

Thermal Degradation of PFOA

Thermal degradation, or pyrolysis, involves the decomposition of PFOA at elevated temperatures in the absence of oxygen. This process breaks the C-C and C-F bonds, leading to the formation of smaller molecules.

The initial step in the thermal degradation of PFOA is typically the decarboxylation of the carboxylic acid head group, releasing CO₂.[11] This is followed by the fragmentation of the perfluoroalkyl chain, producing a variety of smaller perfluorinated and hydrofluorinated compounds.

Byproducts: The byproducts of PFOA thermal degradation are diverse and depend on the temperature and presence of other substances. They can include hydrofluoric acid (HF), carbon dioxide (CO₂), perfluoro-1-heptene, and shorter-chain PFCAs.[12][13] At very high temperatures, more complete mineralization to CO₂, HF, and other simple molecules can occur.[11] Incomplete combustion can lead to the formation of various volatile organofluorine compounds.[13]

Quantitative Data Summary: Thermal Degradation of PFOA

| Temperature (°C) | Atmosphere | Key Byproducts | Reference |

| > 450 | Inert (Nitrogen) | HF, CO₂, perfluoro-1-heptene, 1H-perfluorohexane, 1H-perfluoroheptane | [12] |

| 150 | - | Starts to decompose | [11] |

| > 700 | - | Few gaseous organofluorine compounds | [11] |

| 500 | Pyrolysis of biosolids | Increase in PFOA concentration from precursors | [14] |

Experimental Protocol: Thermal Degradation of PFOA

This protocol provides a general outline for studying the thermal degradation of PFOA in a controlled laboratory setting.

1. Materials and Reagents:

- Perfluorooctanoic acid (PFOA)

- Inert gas (e.g., nitrogen, argon)

- Tube furnace with temperature control

- Quartz or ceramic reaction tube

- Gas flow controllers

- Trapping system for volatile products (e.g., solvent impingers, sorbent tubes)

- Analytical instrumentation (GC-MS, LC-MS/MS, Ion Chromatography)

2. Experimental Procedure:

- Place a known amount of PFOA into the reaction tube.

- Assemble the reaction tube within the tube furnace.

- Purge the system with an inert gas at a controlled flow rate to remove any oxygen.

- Heat the furnace to the desired reaction temperature at a controlled rate.

- Maintain the temperature for the specified reaction time.

- Continuously flow the inert gas through the reactor to carry the volatile degradation products to the trapping system.

- After the reaction is complete, cool the furnace to room temperature.

- Analyze the residue in the reaction tube and the trapped products using appropriate analytical techniques (e.g., GC-MS for volatile compounds, LC-MS/MS for non-volatile residues, and Ion Chromatography for fluoride).

Diagrams:

Caption: Simplified pathway for the thermal degradation of PFOA.

Microbial Degradation of PFOA

Microbial degradation of PFOA is a developing field of research, as the strong carbon-fluorine bond makes it highly resistant to biodegradation. However, some microorganisms, including certain bacteria and fungi, have shown the ability to transform or partially degrade PFOA.

The mechanisms are not yet fully elucidated but are thought to involve enzymatic processes. For some bacteria, the initial step may be a decarboxylation of the PFOA molecule.[15] Fungi, particularly white-rot fungi, are known to produce extracellular enzymes like laccases and peroxidases that can degrade a wide range of persistent organic pollutants, and these are being investigated for their potential to degrade PFOA.[1][16]

Byproducts: The identified byproducts of microbial PFOA degradation are typically shorter-chain PFCAs, such as PFHpA, PFHxA, and PFPeA.[15] Some studies have also reported the formation of partially fluorinated alcohols and aldehydes.[16] Complete mineralization to F⁻ and CO₂ by a single organism has not been conclusively demonstrated.

Quantitative Data Summary: Microbial Degradation of PFOA

| Microorganism | Conditions | Reaction Time | Degradation Efficiency (%) | Key Byproducts | Reference |

| Pseudomonas aeruginosa | - | 96 h | 27.9 | PFHxA | [15] |

| Pseudomonas putida | - | 96 h | 19.0 | PFPeA, PFHxA, PFHpA | [15] |

| Laccase enzyme | - | 157 days | 50 | Partially fluorinated alcohols and aldehydes | [16] |

| Cunninghamella elegans (fungus) | - | - | Partial | 5:3 fluorotelomer carboxylic acid (from a photocatalytic product) | [17] |

Experimental Protocol: Fungal Degradation of PFOA

This protocol provides a general methodology for assessing the ability of a fungal strain to degrade PFOA.

1. Materials and Reagents:

- Fungal strain (e.g., Phanerochaete chrysosporium, Cunninghamella elegans)

- Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

- Perfluorooctanoic acid (PFOA)

- Shaker incubator

- Sterile culture flasks

- Filtration apparatus

- Analytical instrumentation (LC-MS/MS)

2. Experimental Procedure:

- Prepare and sterilize the fungal growth medium.